3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate
Overview
Description
3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate is a complex organic compound that features a benzofuran ring, a cyclohexyl group, and a phenylcarbamate moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its intricate structure, holds potential for various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves a free radical cyclization cascade, which is effective for creating complex polycyclic benzofuran compounds . The cyclohexyl group can be introduced through a directed C–H arylation reaction, often using palladium catalysis to achieve high efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the free radical cyclization and C–H arylation steps, as well as the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate can undergo several types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the cyclohexyl or phenylcarbamate moieties.
Substitution: Various substituents can be introduced at different positions on the benzofuran ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate involves its interaction with various molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of tumor cell growth, antibacterial effects, or other biological activities . The specific pathways involved depend on the exact structure and substituents of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share a similar structure with a sulfur atom replacing the oxygen in the benzofuran ring.
Benzofuran derivatives: Other benzofuran derivatives, such as those with different substituents at the C3 position, can have varying biological activities and properties.
Uniqueness
3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(1-benzofuran-2-carbonylamino)cyclohexyl] N-phenylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-21(20-13-15-7-4-5-12-19(15)28-20)23-17-10-6-11-18(14-17)27-22(26)24-16-8-2-1-3-9-16/h1-5,7-9,12-13,17-18H,6,10-11,14H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVSXLLBIZFWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153755 | |
Record name | 2-Benzofurancarboxamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351618-84-2 | |
Record name | 2-Benzofurancarboxamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351618-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofurancarboxamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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